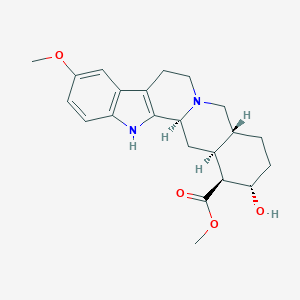
Excelsnin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Excelsnin is a quaternary indole alkaloid derived from the bark of the Aspidosperma excelsum tree This compound is part of a larger family of indole alkaloids known for their diverse biological activities and complex structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Excelsnin is typically isolated from the bark of Aspidosperma excelsum through a series of extraction and purification steps. The process begins with the collection of the bark, which is then dried and ground into a fine powder. This powder is subjected to an acid-base extraction to separate the alkaloids from other plant materials. The crude extract is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate excelsinine.
Industrial Production Methods: While the industrial production of excelsinine is not widely established, the extraction process from natural sources remains the primary method. Advances in synthetic chemistry may eventually lead to more efficient and scalable production methods.
Analyse Chemischer Reaktionen
Types of Reactions: Excelsnin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in excelsinine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of excelsinine, each with potential unique biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a complex indole alkaloid, excelsinine serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Excelsnin’s biological activities, including antimicrobial and antineoplastic properties, make it a subject of interest in biological research.
Medicine: Preliminary studies suggest that excelsinine may have therapeutic potential, particularly in the treatment of infectious diseases and cancer.
Industry: The unique chemical properties of excelsinine could lead to its use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of excelsinine involves its interaction with various molecular targets and pathways. As an indole alkaloid, excelsinine can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antineoplastic activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that excelsinine may affect cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Aspidodasycarpine: Another indole alkaloid from Aspidosperma excelsum, known for its antimicrobial properties.
O-acetylyohimbine: A related alkaloid with distinct pharmacological activities.
Excelsinidine: A quaternary indole alkaloid with a unique 1-azoniatricyclo[4.3.3.0]undecane moiety.
Comparison: Excelsnin stands out due to its unique chemical structure and the specific biological activities it exhibits
Eigenschaften
CAS-Nummer |
15218-17-4 |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Isomerische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















